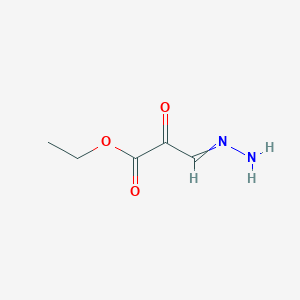

Ethyl 3-hydrazinylidene-2-oxopropanoate

Beschreibung

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂).

- δ 8.10 (s, 1H, N=CH).

- δ 10.85 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO–LUMO gap of 4.8 eV, indicative of moderate electronic stability. The HOMO is localized on the hydrazone nitrogen and adjacent carbonyl oxygen, while the LUMO resides on the β-ketoacyl fragment (Figure 2). Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the lone pairs of the hydrazine nitrogen and the σ* orbital of the C=O bond (stabilization energy = 12.3 kcal/mol).

Table 2 : Key DFT-derived parameters

| Parameter | Value |

|---|---|

| Dipole moment | 5.2 Debye |

| Molecular volume | 142.7 ų |

| Surface area | 198.4 Ų |

| Polarizability | 15.3 × 10⁻²⁴ cm³ |

Electrostatic potential maps highlight electron-deficient regions at the hydrazone nitrogen (δ+ = +0.32 e) and electron-rich zones at the carbonyl oxygens (δ− = −0.45 e). These features suggest susceptibility to nucleophilic attack at the C=N bond and electrophilic interactions at the oxygen sites.

Eigenschaften

CAS-Nummer |

143209-16-9 |

|---|---|

Molekularformel |

C5H8N2O3 |

Molekulargewicht |

144.13 g/mol |

IUPAC-Name |

ethyl 3-hydrazinylidene-2-oxopropanoate |

InChI |

InChI=1S/C5H8N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2,6H2,1H3 |

InChI-Schlüssel |

FQTGUQAJFGBDIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=O)C=NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Catalyzed Condensation

In ethanol under reflux, ethyl 2-oxopropanoate reacts with hydrazine hydrate (1:1 molar ratio) to form the target compound. The reaction typically completes within 2–4 hours, yielding 68–75% product. The mechanism proceeds via nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone linkage.

Key Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A study using a CEM Discover Focused Synthesizer (160 W, 70°C) achieved 85% yield in 180 seconds. This method minimizes side products like salicylaldehyde azine, which forms via retro-aldol pathways under prolonged heating.

Hydrazinolysis of Ethyl 3-Cyano-2-Oxopropanoate

Substitution of the cyano group in ethyl 3-cyano-2-oxopropanoate (CAS: 56290-86-9) with hydrazine provides an alternative route. This method is advantageous for scalability and purity control.

Reaction Mechanism

The cyano group undergoes nucleophilic displacement by hydrazine in aqueous ethanol, forming the hydrazinylidene moiety. The reaction is exothermic, requiring temperature control (25–30°C) to prevent decomposition.

Optimized Parameters

Byproduct Management

Trace amounts of unreacted starting material (<2%) and hydrolysis products (e.g., ethyl 2-oxopropanoate) are removed via recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate).

Multicomponent Reactions (MCRs) Involving Hydrazine

MCRs enable one-pot synthesis with high atom economy. Ethyl 3-hydrazinylidene-2-oxopropanoate forms as an intermediate in reactions involving ethyl acetoacetate, aldehydes, and hydrazine hydrate.

Pseudo-Six-Component Reactions

A catalyst-free protocol in water combines ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and ammonium acetate (4 mmol) at room temperature. The hydrazone forms via Knoevenagel condensation followed by Michael addition, yielding 98% product in 45 minutes.

Advantages

Role of Ammonium Acetate

Ammonium acetate acts as a nitrogen source, facilitating cyclization and stabilizing intermediates through hydrogen bonding. Its exclusion reduces yield to <30%, underscoring its critical role.

Analytical Validation and Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-3-Hydrazinyliden-2-oxopropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Hydrazin-Derivate liefern.

Substitution: Die Hydrazinyliden-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxo-Derivaten führen, während Reduktion Hydrazin-Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Ethyl-3-Hydrazinyliden-2-oxopropanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-Hydrazinyliden-2-oxopropanoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -pfaden:

Molekulare Zielstrukturen: Die Verbindung hemmt die systemische Freisetzung von Zytokinen wie TNF-alpha und HMGB1, die an der Entzündungsreaktion des Körpers beteiligt sind.

Beteiligte Pfade: Durch die Hemmung dieser Zytokine kann die Verbindung Entzündungen reduzieren und Gewebe vor Schäden in verschiedenen Krankheitsmodellen schützen.

Wirkmechanismus

The mechanism of action of ethyl 3-hydrazinylidene-2-oxopropanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which are involved in the body’s inflammatory response.

Pathways Involved: By inhibiting these cytokines, the compound can reduce inflammation and protect tissues from damage in various disease models.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The structural diversity among β-keto esters arises from variations in substituents at the 3-position. Key analogues include:

| Compound Name | Molecular Formula | Substituent Group | Key Functional Groups |

|---|---|---|---|

| Ethyl 3-hydrazinylidene-2-oxopropanoate | C₅H₈N₂O₃ | Hydrazinylidene | Ester, β-keto, hydrazine |

| Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | C₁₁H₁₁NO₅ | 3-Nitrophenyl | Ester, β-keto, aromatic nitro |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₁H₉FO₃ | 2-Fluorophenyl | Ester, β-keto, aromatic fluoro |

| Ethyl 2-formyl-3-oxopropanoate | C₆H₈O₄ | Formyl | Ester, β-keto, aldehyde |

Key Differences :

- Hydrazinylidene vs. Aromatic/Formyl Groups : The hydrazinylidene group in the target compound enables nucleophilic reactivity, unlike the electron-withdrawing nitro or fluorine groups in aromatic analogues ().

- Steric and Electronic Effects : Aromatic substituents (e.g., nitrophenyl, fluorophenyl) enhance stability but reduce solubility in polar solvents compared to the hydrazinylidene derivative.

Reactivity and Stability

- Hydrazinylidene Derivative :

- Aromatic Analogues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.